

Ormetoprim in Aquaculture: A Deep Dive into Pharmacokinetics and Oral Bioavailability

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Compound of Interest

Compound Name: Ormetoprim

Cat. No.: B1677490

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ormetoprim (OMP) is a diaminopyrimidine antimicrobial agent widely utilized in aquaculture, primarily in combination with the sulfonamide sulfadimethoxine (SDM). This potentiation strategy creates a synergistic effect, blocking two sequential steps in the bacterial folic acid synthesis pathway, leading to a broad spectrum of activity against common fish pathogens. Understanding the pharmacokinetic profile and oral bioavailability of **ormetoprim** in different fish species is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the risk of antimicrobial resistance and tissue residues. This technical guide provides a comprehensive overview of the current knowledge on **ormetoprim** pharmacokinetics in key fish species, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Pharmacokinetic Parameters of Ormetoprim in Fish

The disposition of **ormetoprim** in fish is characterized by several key pharmacokinetic parameters that vary significantly across species. These differences are influenced by factors such as the species' unique physiology, water temperature, and the formulation of the administered drug. The following tables summarize the available quantitative data for oral administration of **ormetoprim** in various fish species.

Table 1: **Ormetoprim** Peak Plasma Concentration (Cmax) and Time to Peak Plasma Concentration (Tmax) Following Oral Administration in Various Fish Species

Fish Species	Dose (mg/kg)	Cmax (µg/mL)	Tmax (hours)	Reference(s)
Channel Catfish (Ictalurus punctatus)	4	0.66	6	[1][2]
Atlantic Salmon (Salmo salar)	5	1.13	17.6	[3]
Atlantic Cod (Gadus morhua)	5	1.44	7	[1]
Hybrid Striped Bass (Morone chrysops x M. saxatilis)	8.3	1.6	3.9	[4]

Table 2: **Ormetoprim** Elimination Half-Life (t1/2) and Oral Bioavailability Following Oral Administration in Various Fish Species

Fish Species Dose (mg/kg) Elimination Half-Life (t1/2β) (hours) Oral Bioavailability (%) Reference(s)
Channel Catfish (Ictalurus punctatus) 4 Not explicitly stated in provided abstracts 52
Atlantic Salmon (Salmo salar) 5 25.6 (intravenous) 85
Atlantic Cod (Gadus morhua) 5 7 Not explicitly stated in provided abstracts
Hybrid Striped Bass (Morone chrysops x M. saxatilis) 8.3 3.9 78.5 (relative to intraperitoneal)

Tissue Distribution, Metabolism, and Excretion

Following absorption, **ormetoprim** is widely distributed throughout the tissues of fish. The highest concentrations are typically found in excretory organs such as the liver and kidney, as well as in the spleen. Notably, **ormetoprim** has been observed to persist in the skin of fish at higher concentrations and for longer durations compared to muscle tissue.

Metabolism of **ormetoprim** in fish is extensive, with the parent compound being converted into more polar metabolites. Excretion occurs through multiple routes. In channel catfish, urinary

excretion of metabolites is a significant pathway, while biliary excretion appears to be a minor route. Evidence also suggests the possibility of branchial (gill) excretion of **ormetoprim** and its metabolites.

Experimental Protocols: A Methodological Overview

The pharmacokinetic studies cited in this guide employ a range of established methodologies. While specific details may vary between studies, a general experimental workflow can be outlined.

1. Animal Subjects and Acclimation:

- Clinically healthy fish of a specific species and size range are sourced and acclimated to laboratory conditions.
- Acclimation typically involves holding fish in tanks with controlled water quality parameters (temperature, pH, dissolved oxygen) for a specified period before the experiment.

2. Drug Administration:

- Oral Administration: A known dose of **ormetoprim**, often in combination with sulfadimethoxine, is administered orally. This is commonly achieved through incorporation into feed or by oral gavage. For medicated feed studies, the drug is often coated onto the feed pellets using a binder like gelatin to ensure accurate dosing and minimize leaching into the water.
- Intravascular/Intraperitoneal Administration: For determining absolute bioavailability and other pharmacokinetic parameters, a solution of **ormetoprim** is administered directly into the bloodstream (e.g., via the caudal vein) or into the peritoneal cavity.

3. Sample Collection:

- At predetermined time points following drug administration, blood and various tissues (e.g., muscle, liver, kidney, skin) are collected from a subset of fish.
- Blood is typically processed to obtain plasma or serum.

4. Analytical Method:

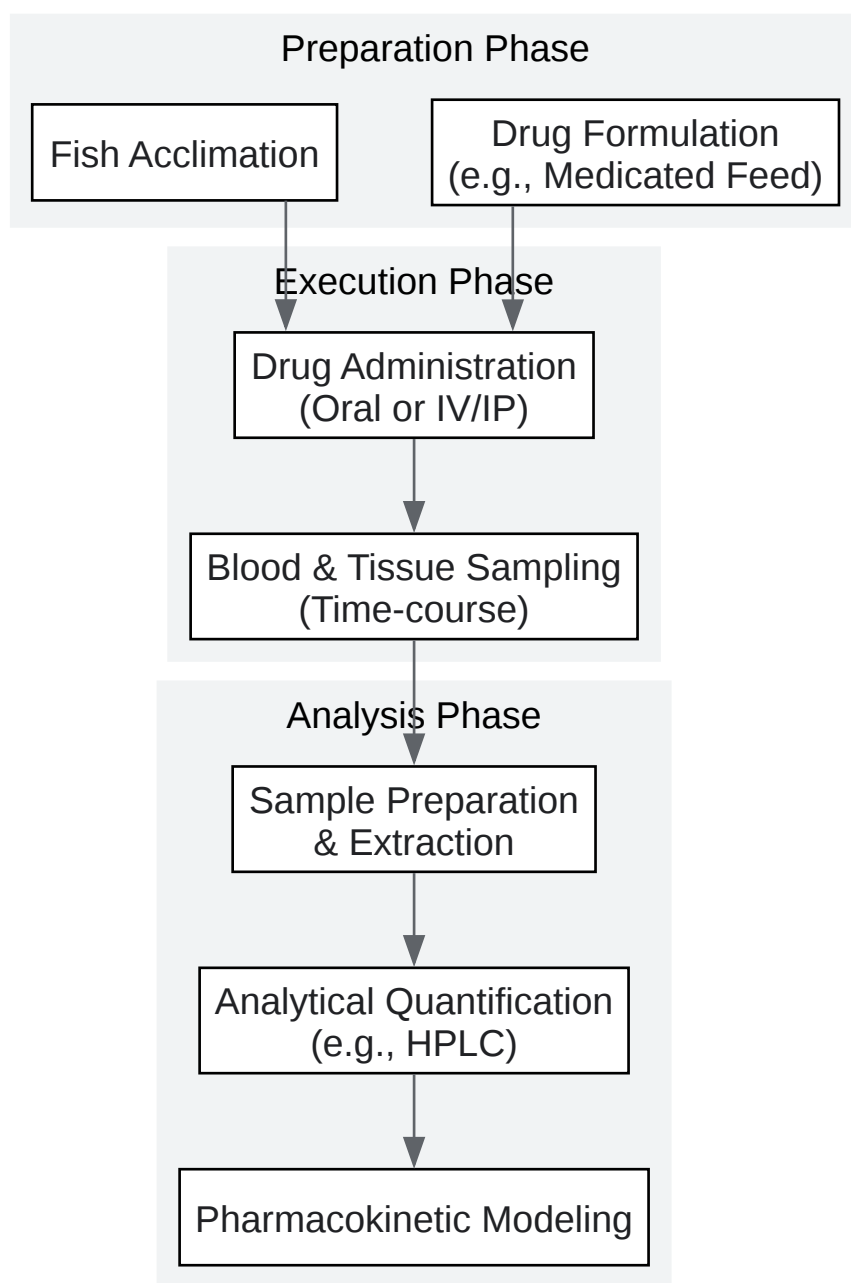
- The concentration of **ormetoprim** and its metabolites in the collected samples is quantified using validated analytical techniques. High-performance liquid chromatography (HPLC) is a commonly employed method for this purpose.

5. Pharmacokinetic Analysis:

- The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as C_{max}, T_{max}, AUC (area under the curve), half-life, and bioavailability.

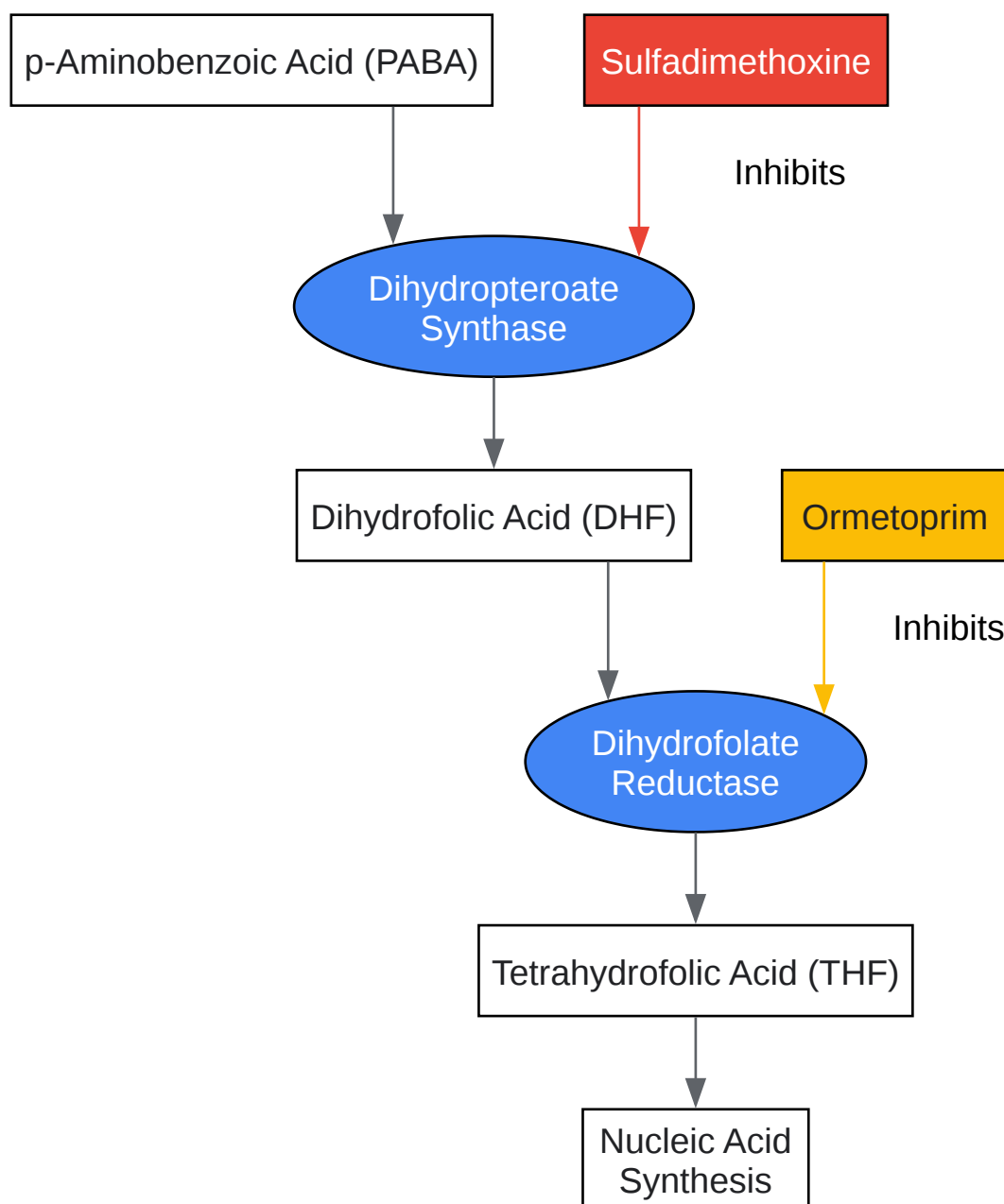
Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.



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Typical experimental workflow for a fish pharmacokinetic study.



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*Synergistic mechanism of sulfadimethoxine and **ormetoprim**.*

Conclusion

The pharmacokinetic profile of **ormetoprim** in fish is species-dependent, highlighting the importance of species-specific data for the development of effective and safe therapeutic regimens. The data presented in this guide underscores the generally good oral bioavailability of **ormetoprim** in several key aquaculture species. The widespread distribution to various

tissues, including the skin, is a critical factor in its therapeutic efficacy. The synergistic action with sulfadimethoxine, achieved through the sequential blockade of the folic acid synthesis pathway, provides a robust mechanism for combating bacterial infections. Future research should continue to explore the pharmacokinetics of **ormetoprim** in a wider range of cultured fish species and under different environmental conditions to further refine its clinical application in aquaculture.

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